molecular formula C19H16O3 B019414 (R)-8-Hydroxy-3-methyl-1,2,3,4-tetrahydrobenz[a]anthracene-7,12-dione CAS No. 681001-30-9

(R)-8-Hydroxy-3-methyl-1,2,3,4-tetrahydrobenz[a]anthracene-7,12-dione

Cat. No. B019414
M. Wt: 292.3 g/mol
InChI Key: GEHDQJGXSHLDCP-SNVBAGLBSA-N
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Description

“®-8-Hydroxy-3-methyl-1,2,3,4-tetrahydrobenz[a]anthracene-7,12-dione” is a derivative of Benz[a]anthracene . Benz[a]anthracene is a crystalline, aromatic hydrocarbon consisting of four fused benzene rings, produced by incomplete combustion of organic matter . It appears as colorless leaflets or plates or coarse gold powder with a greenish-yellow fluorescence .


Synthesis Analysis

The synthesis of anthracene derivatives remains challenging, but some important preparative methods have been reported . For instance, the rhodium-catalyzed oxidative 1:2 coupling reactions of arylboronic acids with alkyne occurred in the presence of a copper–air oxidant, to give the corresponding 1,2,3,4-tetrasubstituted anthracene derivatives . Another method involved the preparation of 1-(1-bromo-2-naphthyl)-2-(3- methoxyphenyl)ethylene by Wittig reaction, followed by photocyclization for 4 hours .

Scientific Research Applications

  • Cyclopentanobenz[a]anthracene compounds, related to (R)-8-Hydroxy-3-methyl-1,2,3,4-tetrahydrobenz[a]anthracene-7,12-dione, with a methyl group in nonbenzo bay region positions are predicted to be relatively potent carcinogens (Lee & Harvey, 1990).

  • Rat-liver homogenates can convert similar methylbenz[a]anthracene compounds into hydroxymethyl derivatives, phenolic products, and glutathione conjugates, indicating potential applications in pharmaceutical research (Sims, 1967).

  • The 3,4-dihydrodiol of related compounds is most active in initiating tumor formation on mouse skin, suggesting its significance in cancer research (Chouroulinkov et al., 1977).

  • Rac-Hatomarubigin C, a compound with structural similarities, exhibits curvature of the anthraquinone ring system and intramolecular C=OH-O hydrogen bonds, which might support intermolecular hydrogen bonding studies (Larsen et al., 2006).

  • A non-bay-region diol-epoxide plays a reactive intermediate role in the metabolic activation of similar compounds in hamster embryo cells, suggesting its significance in metabolic pathway research (Cooper et al., 1980).

  • A convenient regioselective synthesis method for 3-methoxybenz[a]anthracene-7,12-dione by oxidative photocyclization, an intermediate in synthesizing related compounds, is available, indicating its application in chemical synthesis research (Desai et al., 1994).

properties

IUPAC Name

(3R)-8-hydroxy-3-methyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O3/c1-10-5-7-12-11(9-10)6-8-14-16(12)18(21)13-3-2-4-15(20)17(13)19(14)22/h2-4,6,8,10,20H,5,7,9H2,1H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEHDQJGXSHLDCP-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC2=C(C1)C=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80459572
Record name AG-G-59753
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80459572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-8-Hydroxy-3-methyl-1,2,3,4-tetrahydrobenz[a]anthracene-7,12-dione

CAS RN

681001-30-9
Record name AG-G-59753
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80459572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Motoyoshiya, Y Masue, G Iwayama, S Yoshioka… - …, 2004 - thieme-connect.com
A short synthesis of (+)-rubiginone B 2 is reported. The BF 3-mediated Diels-Alder reaction of juglone and (R)-3-methyl-1-vinylcyclohexene followed by aromatization gave the …
Number of citations: 9 www.thieme-connect.com

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